molecular formula C19H23NO3 B2497294 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide CAS No. 1105209-17-3

2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide

Cat. No. B2497294
CAS RN: 1105209-17-3
M. Wt: 313.397
InChI Key: UMBRUZJSVXYRHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide" involves multi-step organic reactions. For instance, Sharma et al. (2018) reported the synthesis of a similar compound by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The final product was crystallized and characterized by spectroscopic techniques (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds exhibits intricate features, including the presence of intermolecular hydrogen bonds and specific crystal systems. Sharma et al. (2018) found that their synthesized compound crystallizes in the orthorhombic crystal system with specific space group parameters. The detailed structural analysis provided insights into the molecular interactions and stability of such compounds (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving "2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide" and its derivatives are complex and vary depending on the reactants and conditions. Yonghong Gao's work on a related compound discusses the optimization of reaction conditions to achieve high yields, highlighting the importance of temperature, reaction time, and mole ratio adjustments (Gao Yonghong, 2009).

Physical Properties Analysis

The physical properties of "2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide" derivatives, such as melting points, solubility, and crystalline form, are crucial for understanding their behavior in different environments. The study by Sharma et al. (2018) detailed the crystallographic parameters, providing a basis for understanding the physical characteristics of these compounds (Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with various chemicals, stability under different conditions, and potential for forming derivatives, are essential for the application of "2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide" in various fields. Research by Gao Yonghong (2009) and others offers insights into these properties through detailed studies on related compounds, demonstrating the compound's versatility and potential for modification (Gao Yonghong, 2009).

Scientific Research Applications

Allosteric Modifiers of Hemoglobin

A study conducted by Randad, Mahran, Mehanna, and Abraham (1991) explored the design, synthesis, and testing of novel compounds related to 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide, which were found to decrease the oxygen affinity of human hemoglobin A. These compounds, including 2-[4-[[(3,5-dichloroanilino)carbonyl]-methyl]phenoxy]-2-methylpropionic acid and its 3,5-dimethyl derivative, showed potential as allosteric effectors of hemoglobin, suggesting applications in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

Antioxidant Activity

Dinis, Maderia, and Almeida (1994) investigated the antioxidant properties of phenolic compounds, including structures related to 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide, in the context of inhibiting lipid peroxidation. Their findings revealed that these compounds possess varying degrees of antioxidant efficiencies, potentially providing a basis for exploring their use in mitigating oxidative stress-related conditions (Dinis, Maderia, & Almeida, 1994).

Adsorption and Environmental Remediation

Aksu and Kabasakal (2004) examined the adsorption of 2,4-dichlorophenoxy-acetic acid (a compound structurally related to 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide) onto granular activated carbon, highlighting its potential for environmental remediation, particularly in removing herbicide contaminants from aqueous solutions (Aksu & Kabasakal, 2004).

Synthesis and Molecular Docking Analysis

Sharma et al. (2018) conducted a study on the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, closely related to 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide. This research aimed at evaluating its potential as an anticancer drug, targeting the VEGFr receptor, which could open new avenues for cancer therapy applications (Sharma et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers . The identification of its primary targets would require further experimental studies.

properties

IUPAC Name

N-(2-phenoxyethyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-15(2)16-8-10-18(11-9-16)23-14-19(21)20-12-13-22-17-6-4-3-5-7-17/h3-11,15H,12-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBRUZJSVXYRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.